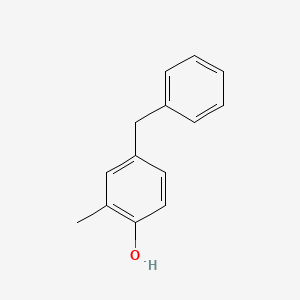

4-Benzyl-2-methylphenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-benzyl-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-9-13(7-8-14(11)15)10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCITNVIXXYRQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279074 | |

| Record name | 4-benzyl-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5415-04-3 | |

| Record name | NSC11186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-benzyl-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyl-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-benzyl-2-methylphenol molecular weight, boiling point, and solubility

An In-depth Technical Guide to the Physicochemical Properties of 4-benzyl-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-benzyl-2-methylphenol is an aromatic organic compound with a molecular structure featuring a phenol ring substituted with a methyl group at the ortho position and a benzyl group at the para position relative to the hydroxyl group. This molecule belongs to the class of benzylated phenols, which are recognized for their utility as antioxidants and as versatile chemical intermediates in the synthesis of pharmaceuticals, plastics, and dyes.[1][2] The strategic placement of the benzyl and methyl groups on the phenolic backbone imparts specific physicochemical properties that are critical for its application and handling. Understanding these properties—namely its molecular weight, boiling point, and solubility—is fundamental for researchers and drug development professionals in designing synthetic routes, formulating products, and ensuring safe laboratory practices.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-benzyl-2-methylphenol, grounded in authoritative data and supplemented with field-proven experimental protocols.

Core Physicochemical Properties

The utility of a chemical compound in any application is fundamentally governed by its physical and chemical properties. For 4-benzyl-2-methylphenol, these properties dictate its behavior in various solvents, its volatility, and its stoichiometric relationships in chemical reactions.

Molecular Identity and Weight

The molecular formula of 4-benzyl-2-methylphenol is C₁₄H₁₄O.[3] Based on this, the molecular weight is calculated to be approximately 198.26 g/mol .[4] This value is crucial for all stoichiometric calculations in synthetic and analytical procedures.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O | PubChemLite[3] |

| Molecular Weight | 198.26 g/mol | PubChem[4], Sigma-Aldrich |

| IUPAC Name | 4-benzyl-2-methylphenol | |

| CAS Number | 1330-62-7 (for benzyl-methyl-phenol isomers) | Sigma-Aldrich |

Boiling Point

Solubility Profile

The solubility of 4-benzyl-2-methylphenol is dictated by the interplay of its polar hydroxyl group and its largely non-polar benzyl and methyl-substituted aromatic ring. Benzylphenols are generally characterized as being soluble in organic solvents while being practically insoluble in water.[7] The phenolic hydroxyl group can participate in hydrogen bonding with polar protic solvents, while the lipophilic benzyl and methyl groups favor interactions with non-polar organic solvents.

A qualitative prediction of the solubility of 4-benzyl-2-methylphenol in various common laboratory solvents is presented below. This prediction is based on the general principles of solubility for phenolic compounds.[7]

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the phenol can form strong hydrogen bonds with these solvents. |

| Water | Low to Insoluble | The large, non-polar benzyl and methylphenyl groups are expected to dominate, leading to poor aqueous solubility. 4-benzylphenol has a reported water solubility of 99.99 mg/L at 25 °C.[6] | |

| Polar Aprotic | Acetone, Acetonitrile | High | The carbonyl group of acetone and the nitrile group of acetonitrile can act as hydrogen bond acceptors for the phenolic proton. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and can effectively solvate the phenolic hydroxyl group. | |

| Non-Polar | Toluene, Hexane | Moderate to High (Toluene), Low (Hexane) | The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl rings of the solute. The non-polar nature of hexane will have less affinity for the polar hydroxyl group. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents can effectively solvate the non-polar regions of the molecule. |

Synthesis and Mechanistic Insights

The synthesis of 4-benzyl-2-methylphenol typically involves the benzylation of 2-methylphenol (o-cresol). The choice of synthetic route is guided by factors such as the desired regioselectivity, yield, and the availability and cost of starting materials. A common and effective method for the benzylation of phenols is the Friedel-Crafts alkylation reaction.[8]

In this reaction, a benzylating agent, such as benzyl chloride or benzyl alcohol, is reacted with o-cresol in the presence of a Lewis acid or a strong protic acid catalyst.[1][8] The acid catalyst serves to activate the benzylating agent, generating a benzyl carbocation or a polarized complex that is then attacked by the electron-rich aromatic ring of o-cresol. The hydroxyl group of the phenol is an ortho, para-directing group, and due to steric hindrance from the methyl group at the ortho position, the para-substituted product, 4-benzyl-2-methylphenol, is often favored.

Caption: A generalized workflow for the synthesis of 4-benzyl-2-methylphenol.

Experimental Protocols

To ensure the scientific integrity and reproducibility of research, well-defined experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the determination of the key physicochemical properties of 4-benzyl-2-methylphenol.

Determination of Boiling Point (Distillation Method)

This protocol describes the determination of the boiling point of 4-benzyl-2-methylphenol at a reduced pressure using a short-path distillation apparatus.

Materials:

-

4-benzyl-2-methylphenol sample

-

Short-path distillation apparatus

-

Heating mantle with a stirrer

-

Thermometer

-

Vacuum pump

-

Manometer

Procedure:

-

Assemble the short-path distillation apparatus. Ensure all glassware is clean and dry.

-

Place a small sample of 4-benzyl-2-methylphenol into the distillation flask.

-

Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

-

Connect the apparatus to a vacuum pump and a manometer.

-

Begin heating the distillation flask gently with the heating mantle while stirring.

-

Slowly evacuate the system to the desired pressure.

-

Observe the temperature as the sample begins to boil and the condensate drips from the condenser.

-

Record the temperature at which a steady stream of condensate is observed. This is the boiling point at the recorded pressure.

-

To obtain the boiling point at atmospheric pressure, a nomograph can be used to correct the observed boiling point.

Determination of Solubility (Gravimetric Method)

This protocol outlines a method for the quantitative determination of the solubility of 4-benzyl-2-methylphenol in a given solvent.

Materials:

-

4-benzyl-2-methylphenol

-

Selected solvent

-

Vials with screw caps

-

Analytical balance

-

Shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven

Procedure:

-

Add an excess amount of 4-benzyl-2-methylphenol to a pre-weighed vial.

-

Record the total weight of the vial and the compound.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and place it on a shaker or use a magnetic stirrer to agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand for any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any suspended particles.

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry vial.

-

Record the weight of the vial and the supernatant.

-

Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solute until a constant weight is achieved.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility in mg/mL or mol/L.

Analytical Characterization Workflow

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purity determination of 4-benzyl-2-methylphenol.

Caption: A typical workflow for the analytical characterization of 4-benzyl-2-methylphenol using HPLC.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-benzyl-2-methylphenol. Although specific toxicity data for this compound is limited, information from related phenolic compounds provides guidance. Phenols are generally considered to be skin and eye irritants.[9][10]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

4-benzyl-2-methylphenol is a valuable chemical intermediate with distinct physicochemical properties. Its molecular weight of approximately 198.26 g/mol , a predicted boiling point slightly above 330 °C, and its characteristic solubility profile—high solubility in organic solvents and low solubility in water—are critical parameters for its effective use in research and development. The synthetic and analytical protocols outlined in this guide provide a framework for the consistent and safe handling and characterization of this compound. Adherence to these methodologies will enable researchers and scientists to harness the full potential of 4-benzyl-2-methylphenol in their applications.

References

-

PubChem. 4-Benzylphenol. National Institutes of Health. [Link]

-

PubChem. 3-Benzyl-2-methylphenol. National Institutes of Health. [Link]

- Google Patents.

-

Cheméo. Chemical Properties of Phenol, 2-methyl- (CAS 95-48-7). [Link]

-

PubChem. O-Cresol. National Institutes of Health. [Link]

-

Wikipedia. Cresol. [Link]

-

PubChemLite. 4-benzyl-2-methylphenol (C14H14O). [Link]

-

ResearchGate. Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. [Link]

Sources

- 1. WO2007027375A2 - Method of making benzylated phenols - Google Patents [patents.google.com]

- 2. Cresol - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - 4-benzyl-2-methylphenol (C14H14O) [pubchemlite.lcsb.uni.lu]

- 4. 3-Benzyl-2-methylphenol | C14H14O | CID 53430995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Benzylphenol | 101-53-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 4-BENZYLPHENOL | 101-53-1 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Benzylphenol | C13H12O | CID 7563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

Historical Discovery and Synthesis Pathways of 4-Benzyl-2-methylphenol: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist, I approach the synthesis and utilization of 4-benzyl-2-methylphenol not merely as a historical footnote, but as a masterclass in regioselective electrophilic aromatic substitution and functional material design. This whitepaper provides an in-depth technical analysis of its historical discovery, mechanistic synthesis pathways, and downstream applications. Designed for researchers and drug development professionals, this guide bridges the gap between early 20th-century nucleoside synthesis and modern polymer stabilization.

Chemical Identity & Physicochemical Profiling

Before diving into the synthesis, it is critical to establish the physicochemical baseline of the molecule. 4-Benzyl-2-methylphenol (also referred to as 2-methyl-4-benzylphenol or 4-benzyl-o-cresol) is a phenolic building block characterized by its dual functionalization: a methyl group at the ortho position and a benzyl group at the para position relative to the hydroxyl group [1].

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | 4-Benzyl-2-methylphenol |

| CAS Registry Number | 5415-04-3[2] |

| Molecular Formula | C₁₄H₁₄O[3] |

| Molecular Weight | 198.26 g/mol [4] |

| Boiling Point | 331.3 ºC (at 760 mmHg)[5] |

| Density | 1.08 g/cm³[5] |

| Flash Point | 157.9 ºC[5] |

| LogP (Predicted) | 3.29[5] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų[5] |

Historical Discovery & Mechanistic Evolution

The 1930s: Nucleoside Precursor Studies

The earliest rigorous documentation of 4-benzyl-2-methylphenol synthesis dates back to the 1930s during foundational research into pyrimidine nucleosides. In 1930, G. E. Hilbert and T. B. Johnson published their seminal work on the Hilbert-Johnson reaction [6]. To build complex pyrimidines, they required specific phenolic intermediates. They successfully synthesized 2-methyl-4-benzylphenol via the Friedel-Crafts benzylation of o-cresol using benzyl alcohol in the presence of aluminum chloride (AlCl₃)[6].

The 1980s: Antioxidant Optimization

In 1985, Yamada et al. systematically investigated the antioxidant activities of benzylphenols [7]. They optimized the synthesis pathway by substituting benzyl alcohol with benzyl chloride. This seemingly simple reagent swap profoundly altered the reaction kinetics, eliminating water as a byproduct and preventing catalyst deactivation, ultimately yielding the target compound at a 55% yield[8].

Synthesis Pathways & Experimental Protocols

The synthesis of 4-benzyl-2-methylphenol relies on the regioselective electrophilic aromatic substitution of o-cresol. The hydroxyl (-OH) group is strongly activating and ortho/para-directing. Because the C2 position is blocked by a methyl group, the incoming bulky benzyl cation faces a choice between C4 (para) and C6 (ortho). Due to the steric hindrance at C6 (flanked by the -OH group), the primary attack occurs at the less hindered C4 position, yielding the target molecule.

Friedel-Crafts Benzylation Pathway of o-Cresol to 4-Benzyl-2-methylphenol.

Protocol A: AlCl₃-Catalyzed Benzylation via Benzyl Alcohol (Hilbert-Johnson Method)

-

Causality & Design : This historical method utilizes AlCl₃ to generate the benzyl cation from benzyl alcohol. Because water is produced as a leaving group, it coordinates with and deactivates the AlCl₃ catalyst. Therefore, a stoichiometric excess of the Lewis acid is mandatory to drive the reaction to completion[6].

-

Step-by-Step Workflow :

-

Preparation : In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of o-cresol and 1.0 equivalent of benzyl alcohol in an anhydrous non-polar solvent (e.g., dichloromethane).

-

Catalyst Addition : Cool the mixture to 0–5 °C. Slowly add 1.5 equivalents of anhydrous AlCl₃ in small portions. (Self-Validation: A distinct color change to deep red/brown indicates the formation of the active electrophilic complex).

-

Alkylation : Remove the ice bath and stir at room temperature for 4–6 hours. The bulky benzyl cation selectively attacks the C4 position.

-

Quenching : Carefully pour the mixture over crushed ice and 1 M HCl to decompose the aluminum complexes. Extract with diethyl ether.

-

Purification : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via fractional vacuum distillation to isolate 4-benzyl-2-methylphenol.

-

Protocol B: Catalytic Alkylation via Benzyl Chloride (Yamada Method)

-

Causality & Design : Substituting benzyl alcohol with benzyl chloride eliminates water generation. This prevents catalyst deactivation, allowing Lewis acids to be used in true catalytic amounts, resulting in higher atom economy and a cleaner impurity profile[8].

-

Step-by-Step Workflow :

-

Preparation : Mix 1.0 equivalent of o-cresol with 1.1 equivalents of benzyl chloride in a dry reaction vessel.

-

Catalytic Activation : Add a catalytic amount (0.05–0.1 equivalents) of anhydrous AlCl₃ or ZnCl₂. (Self-Validation: The immediate evolution of HCl gas confirms the activation of benzyl chloride and the progression of the substitution).

-

Thermal Maturation : Heat the mixture to 60–80 °C for 2–3 hours until HCl evolution ceases.

-

Isolation : Cool the mixture, dilute with ethyl acetate, and wash sequentially with water and saturated NaHCO₃ to neutralize residual acid.

-

Refinement : Dry the organic phase and concentrate under reduced pressure. Distill under high vacuum to yield the target compound (~55% yield), separating it from minor 6-benzyl-2-methylphenol and dibenzyl byproducts[8].

-

Industrial & Pharmaceutical Applications

Beyond its role as an intermediate in early nucleoside synthesis, 4-benzyl-2-methylphenol found immense industrial utility in the polymer sector. During the 1970s and 1980s, it was heavily utilized as a precursor for barium alkyl phenate salts [9]. These salts are formulated into homogeneous liquid stabilizer systems (often combined with cadmium carboxylates) to prevent the thermal degradation and early discoloration of rigid polyvinyl chloride (PVC) resins processed at high temperatures (up to 400 °F)[10].

Downstream Applications of 4-Benzyl-2-methylphenol in Pharma and Polymers.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71385058, 4-benzyl-2-methylphenol. Retrieved from:[Link]

-

Hilbert, G. E., & Johnson, T. B. (1930). RESEARCHES ON PYRIMIDINES. CXVII. A METHOD FOR THE SYNTHESIS OF NUCLEOSIDES. Journal of the American Chemical Society, 52(11), 4489–4494. Retrieved from:[Link]

-

Yamada, F., Nishiyama, T., Suzuura, Y., & Yamamura, T. (1985). Factors Influencing the Antioxidant Activities of Phenols by an Ab Initio Study. Bulletin of the Chemical Society of Japan, 58(1), 115-119. Retrieved from:[Link]

- Brecker, L. R. (1983).US Patent 4401779A - Homogeneous liquid barium carbonate-barium alkyl phenate-cadmium carboxylate stabilizer systems for rigid polyvinyl chloride resins. Google Patents.

Sources

- 1. PubChemLite - 4-benzyl-2-methylphenol (C14H14O) [pubchemlite.lcsb.uni.lu]

- 2. nextsds.com [nextsds.com]

- 3. chem-space.com [chem-space.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. m.molbase.cn [m.molbase.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. m.molbase.cn [m.molbase.cn]

- 9. US4401779A - Homogeneous liquid barium carbonate-barium alkyl phenate-cadmium carboxylate stabilizer systems for rigid polyvinyl chloride resins - Google Patents [patents.google.com]

- 10. US3787357A - Synergistic mercapto organotin stabilizers - Google Patents [patents.google.com]

thermodynamic stability of 4-benzyl-2-methylphenol isomers

An In-Depth Technical Guide to the Thermodynamic Stability of 4-benzyl-2-methylphenol Isomers

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of efficient, safe, and reliable drug development. Isomeric impurities can have vastly different pharmacological and toxicological profiles, making the identification of the most stable isomer critical for process chemistry and formulation. This guide provides a comprehensive exploration of the principles and methodologies used to determine the thermodynamic stability of positional isomers of 4-benzyl-2-methylphenol, a substituted phenolic compound representative of structures found in various bioactive molecules. We will delve into the structural factors governing stability, present detailed experimental and computational protocols for its quantification, and discuss the implications of these findings for researchers in the chemical and pharmaceutical sciences.

Introduction: The Critical Role of Isomeric Stability

In drug development, the seemingly minor difference of a substituent's position on a molecule can lead to profound changes in efficacy, safety, and manufacturability. The thermodynamically most stable isomer is generally the target for synthesis and formulation, as it is less likely to convert to other, potentially undesirable, forms during manufacturing or storage. Phenolic compounds, known for their antioxidant properties, are common moieties in drug candidates.[1][2][3] Understanding the stability of substituted phenols, such as the isomers of benzyl-2-methylphenol, is therefore not merely an academic exercise but a practical necessity.

This guide will focus on the four primary positional isomers of benzyl-2-methylphenol:

-

3-benzyl-2-methylphenol

-

4-benzyl-2-methylphenol

-

5-benzyl-2-methylphenol

-

6-benzyl-2-methylphenol

We will analyze the structural attributes that influence their relative stabilities and provide researchers with a robust framework for both experimental and computational evaluation.

Foundational Principles: What Governs Thermodynamic Stability?

The thermodynamic stability of a molecule is inversely related to its internal energy. In a collection of isomers, the most stable isomer is the one that exists at the lowest energy state under a given set of conditions. This is quantified by the Gibbs free energy of formation (ΔG°f), where a more negative value indicates greater stability. The key contributors to ΔG°f are enthalpy (ΔH°f) and entropy (S°). For isomers, which have the same atomic composition, the enthalpic contributions arising from intramolecular forces are often the deciding factor.

Several structural factors are paramount in determining the relative stability of phenolic isomers:

-

Steric Hindrance: The spatial arrangement of bulky substituents can introduce van der Waals strain, an energetically unfavorable interaction that destabilizes the molecule.[2][4][5] In our target isomers, the proximity of the benzyl group to the methyl and hydroxyl groups is a primary determinant of steric strain.

-

Intramolecular Hydrogen Bonding: The formation of a hydrogen bond between the phenolic proton and a suitable ortho-substituent can significantly stabilize a molecule.[6][7][8][9] While the benzyl and methyl groups are not classical hydrogen bond acceptors, their influence on the orientation of the hydroxyl group and potential interactions with solvent are important.

-

Electronic Effects: The interplay of inductive and resonance effects from substituents alters the electron distribution within the aromatic ring, which can have a minor but measurable impact on bond energies and overall stability.

-

Crystal Packing Efficiency (Solid State): In the solid state, the ability of an isomer to form a dense, well-ordered crystal lattice contributes significantly to its overall stability. Isomers with shapes that pack more efficiently will have stronger intermolecular forces and a more negative (more stable) lattice enthalpy.

Methodologies for Stability Determination

A dual-pronged approach, combining experimental measurement with computational modeling, provides the most comprehensive understanding of isomeric stability.

Caption: High-level workflow for the comprehensive assessment of isomer thermodynamic stability.

Experimental Protocols

Combustion calorimetry directly measures the heat released during the complete oxidation of a compound (ΔH°c).[10] Since all isomers produce the same combustion products (CO₂ and H₂O), a less stable isomer, having higher internal energy, will release more heat.[11] Therefore, the isomer with the least exothermic ΔH°c is the most stable.

Protocol: Determining Standard Enthalpy of Formation (ΔH°f) via Bomb Calorimetry

-

Sample Preparation:

-

Press approximately 1.0 g of the purified isomer into a pellet. Due to the volatility and hygroscopic nature of some phenols, it is advisable to seal the pellet in a polyethylene bag of known mass and heat of combustion.[10]

-

Record the precise mass of the isomer and the bag.

-

Place the sample in the platinum crucible of the combustion bomb.

-

-

Calorimeter Setup:

-

Add a measured quantity of purified water (typically 1 mL) to the bomb to ensure saturation of the final atmosphere.

-

Attach a platinum fuse wire in contact with the sample bag.

-

Seal the bomb and charge it with high-purity oxygen to a pressure of 3.0 MPa.

-

Submerge the bomb in the calorimeter's water jacket, ensuring a constant and precisely measured water temperature.

-

-

Combustion and Data Acquisition:

-

Allow the system to equilibrate thermally (typically a 10-minute pre-fire period).

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature of the water jacket at regular intervals (e.g., every 30 seconds) until it reaches a maximum and begins to cool.

-

-

Analysis:

-

Calculate the corrected temperature rise, accounting for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).

-

Determine the total energy released by multiplying the corrected temperature rise by the energy equivalent of the calorimeter (previously determined using a standard like benzoic acid).

-

Subtract the energy contributions from the combustion of the polyethylene bag and the ignition wire.

-

Correct for the formation of nitric acid from residual nitrogen in the bomb.

-

Calculate the standard molar energy of combustion (ΔcU°). Convert this to the standard molar enthalpy of combustion (ΔcH°).

-

Finally, use Hess's Law with the known standard enthalpies of formation for CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation (ΔH°f) of the isomer.

-

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] It is invaluable for determining melting points (Tm) and enthalpies of fusion (ΔHfus).[13][14] For isomers, a higher melting point and a higher enthalpy of fusion generally indicate a more stable crystal lattice.

Protocol: Comparative Analysis of Isomers by DSC

-

Sample Preparation:

-

Accurately weigh 3-5 mg of each purified isomer into separate aluminum DSC pans.

-

Hermetically seal the pans to prevent sublimation or decomposition during heating.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide a controlled atmosphere.

-

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the melting point.

-

Cool the sample back to the starting temperature.

-

Perform a second heating run to observe the behavior of the melt-quenched sample, which can reveal information about glass transitions or recrystallization events.

-

-

Data Analysis:

-

From the thermogram of the first heating run, determine the onset temperature of the melting endotherm, which is taken as the melting point (Tm).

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

-

Compare the Tm and ΔHfus values for all isomers. An isomer with a significantly higher Tm and ΔHfus is considered more stable in the solid state due to more favorable crystal packing.[15]

-

Computational Chemistry Protocol

Computational methods, particularly Density Functional Theory (DFT), allow for the direct calculation of the thermodynamic properties of molecules in the gas phase, providing a measure of their intrinsic stability without the influence of intermolecular forces like crystal packing.[16][17]

Caption: Step-by-step computational workflow for determining relative isomer stability.

Protocol: Calculating Gibbs Free Energy of Formation (ΔG°f) using DFT

-

Structure Preparation:

-

Build the 3D structures of the four benzyl-2-methylphenol isomers using molecular modeling software.

-

-

Geometry Optimization:

-

Perform a full geometry optimization for each isomer. A common and reliable level of theory for this purpose is B3LYP with a Pople-style basis set such as 6-311++G(d,p).[8] This calculation finds the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory used for optimization.

-

Confirm that the optimization resulted in a true energy minimum by ensuring there are no imaginary frequencies.

-

This step is crucial as it also provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.

-

-

Energy Extraction and Analysis:

-

From the output of the frequency calculation, extract the sum of electronic and thermal free energies for each isomer. This value represents the Gibbs free energy in the gas phase.

-

Calculate the relative Gibbs free energy (ΔΔG) for each isomer with respect to the most stable isomer (the one with the lowest absolute G). The relative stability is typically reported in kJ/mol or kcal/mol.

-

Comparative Analysis and Predicted Stability Ranking

By synthesizing the principles of structural chemistry with the outputs of the described methodologies, we can predict the stability order of the four isomers. The results would be compiled into a clear, comparative table.

Table 1: Predicted Thermodynamic and Physical Properties of Benzyl-2-methylphenol Isomers

| Isomer | Key Structural Feature | Predicted Steric Strain | Predicted Relative ΔH°f (Gas Phase) | Predicted Relative Stability |

| 5-benzyl-2-methylphenol | Substituents are meta and widely separated. | Minimal | 0 (Reference) | 1 (Most Stable) |

| 4-benzyl-2-methylphenol | Substituents are para and widely separated. | Low | + (Slightly higher than 5-) | 2 |

| 3-benzyl-2-methylphenol | Benzyl group is ortho to the methyl group. | Moderate | ++ | 3 |

| 6-benzyl-2-methylphenol | Benzyl group is ortho to both methyl and hydroxyl groups. | Severe | +++ | 4 (Least Stable) |

Discussion of Predicted Ranking:

-

Most Stable (5-benzyl-2-methylphenol): This isomer is predicted to be the most stable due to the minimal steric interaction between the three substituents. The meta arrangement allows for the most relaxed conformation.

-

Second Most Stable (4-benzyl-2-methylphenol): Similar to the 5-benzyl isomer, the para positioning keeps the bulky groups far apart, leading to high stability. Subtle differences in electronic effects or long-range interactions might make it marginally less stable than the 5-benzyl isomer.

-

Less Stable (3-benzyl-2-methylphenol): The placement of the benzyl group adjacent to the methyl group introduces moderate steric strain, raising the molecule's internal energy and decreasing its stability relative to the 4- and 5-isomers.

-

Least Stable (6-benzyl-2-methylphenol): This isomer is expected to be the least stable by a significant margin. The benzyl group is crowded between the hydroxyl and methyl groups, leading to severe steric hindrance.[4] This steric clash would force bond angles and dihedral angles to deviate from their ideal values, resulting in a substantially higher enthalpy of formation.

Implications for Research and Drug Development

A thorough understanding of the thermodynamic stability landscape of these isomers has direct practical consequences:

-

Synthetic Strategy: When synthesizing benzyl-2-methylphenol, reaction conditions can be tailored to favor either kinetic or thermodynamic control. High temperatures and long reaction times will favor the formation of the most stable isomer (predicted to be 5-benzyl-2-methylphenol). Understanding the stability hierarchy is crucial for optimizing the yield of the desired product and minimizing difficult-to-remove isomeric impurities.

-

Purification and Analysis: Knowledge of the relative stabilities can aid in the development of analytical methods (e.g., HPLC, GC) to separate the isomers, as stability can influence properties like boiling point and polarity.

-

Formulation and Stability Studies: For pharmaceutical applications, selecting the most stable isomer is critical for ensuring drug product stability and shelf-life. The least stable isomers are more likely to degrade or rearrange over time, potentially leading to loss of potency or the formation of toxic byproducts.

-

Regulatory Compliance: Regulatory agencies require stringent control over isomeric impurities in APIs. A comprehensive stability analysis as outlined here forms a key part of the data package required for drug approval.

Conclusion

The is governed by a predictable interplay of steric hindrance, electronic effects, and, in the solid state, crystal packing forces. The 6-benzyl isomer is anticipated to be the least stable due to severe steric crowding, while the 5-benzyl and 4-benzyl isomers are expected to be the most stable. A combination of rigorous experimental techniques, such as combustion calorimetry and DSC, and powerful computational DFT calculations provides a complete and validated picture of the stability landscape. For scientists in drug development and chemical research, applying this integrated approach is essential for making informed decisions in synthesis, formulation, and regulatory affairs, ultimately leading to safer and more effective chemical products.

References

- Seguin, J. P., Guillaume-Vilport, F., Uzan, R., & Doucet, J. P. (n.d.).

- Smith, J. P., et al. (2005). Inter- and Intramolecular Hydrogen Bonding in Phenol Derivatives: A Model System for Poly-l-tyrosine.

- Dearden, J. C., & Tomlinson, E. (1971). Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles. PubMed.

- Smith, J. P., et al. (2005). Inter- and intramolecular hydrogen bonding in phenol derivatives: a model system for poly-L-tyrosine. PubMed.

- Andon, R. J. L., et al. (n.d.). THE HEATS OF COMBUSTION OF PHENOL AND THE THREE CRESOLS. Royal Society of Chemistry.

- Abraham, R. J., et al. (n.d.). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Modgraph.

- Ribeiro da Silva, M. A. V., et al. (2007). Energetics of Cresols and of Methylphenoxyl Radicals. The Journal of Physical Chemistry A.

- Reva, I., et al. (2020). Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol. PMC.

- Rochester, C. H., & Sclosa, S. A. (1979). Thermodynamics of ionization of solvent and 4-substituted phenols in t-butanol + water mixtures. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.

- Ribeiro da Silva, M. A. V., et al. (2011). Calorimetric and Computational Study of the Thermochemistry of Phenoxyphenols.

- Nikiforov, G. A., & Ershov, V. V. (1970). Influence of Steric Factors on the Structure and Physicochemical Properties of Monohydric Phenols. Russian Chemical Reviews.

- (2024). Mechanism of Hindered Phenol Antioxidant.

- Biela, M., et al. (n.d.). Antioxidant action of phenols: Revisiting theoretical calculations of their thermodynamics. Acta Chimica Slovaca.

- de Oliveira, V. M. C., & Feitosa, E. (2019). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.

- Cheng, Z., et al. (2024).

- Kharasch, M. S. (1929). Heats of combustion of organic compounds.

- Gmelin, E., & Sarge, S. M. (1995). The results of mathematical resolution of DSC peaks of isomerization of....

- Afanas'ev, I. B., et al. (2025). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. RSC Publishing.

- (2020). Differential Scanning Calorimetry: A Review. International Journal of Applied Biology and Pharmaceutical Technology.

- Marković, Z., & Milenković, D. (2014). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. ScienceOpen.

- (2025). Sterically Hindered Phenols as Antioxidant.

- (2018). AAMC FL3 C/P #9. Reddit.

- McElhaney, R. N. (1982). The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes. PubMed.

Sources

- 1. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 2. Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Sci-Hub. Influence of Steric Factors on the Structure and Physicochemical Properties of Monohydric Phenols / Russian Chemical Reviews, 1970 [sci-hub.box]

- 5. Effects of polyphenol and gelatin types on the physicochemical properties and emulsion stabilization of polyphenol-crosslinked gelatin conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electron reorganization induced by intramolecular hydrogen bonding in phenol derivatives: relationship between proton chemical shifts and the hydroxylic electron populations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inter- and intramolecular hydrogen bonding in phenol derivatives: a model system for poly-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. publications.iupac.org [publications.iupac.org]

- 11. Reddit - Please wait for verification [reddit.com]

- 12. iomcworld.org [iomcworld.org]

- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 17. scienceopen.com [scienceopen.com]

electronic and steric effects in 4-benzyl-2-methylphenol

An In-depth Technical Guide to the Electronic and Steric Effects in 4-benzyl-2-methylphenol

Abstract

The 4-benzyl-2-methylphenol scaffold is a key structural motif whose physicochemical properties and reactivity are governed by a subtle interplay of electronic and steric effects. The strategic placement of the electron-donating methyl group at the ortho-position and the bulky, weakly electron-donating benzyl group at the para-position creates a unique chemical environment. This guide provides an in-depth analysis of these effects, elucidating their influence on the molecule's acidity (pKa), reactivity in electrophilic aromatic substitution (EAS), and overall molecular conformation. We will dissect the causality behind these phenomena and provide field-proven experimental and computational protocols for their quantitative assessment. This document is designed to serve as a comprehensive resource for professionals leveraging substituted phenols in medicinal chemistry and materials science.

Deconstructing the Influences: A Molecular-Level Overview

In any substituted aromatic system, the nature and position of substituents dictate the molecule's behavior. For 4-benzyl-2-methylphenol, we must consider the individual and collective contributions of the hydroxyl, methyl, and benzyl groups. The phenolic hydroxyl group is a potent activating group, donating electron density to the ring via a strong positive resonance (+M) effect, which far outweighs its electron-withdrawing inductive (-I) effect.[1] This activation is then modulated by the methyl and benzyl substituents.

Electronic Effects: Modulating Ring Electron Density

Electronic effects are transmitted through sigma (σ) bonds (inductive effects) or pi (π) systems (resonance/mesomeric effects), altering the electron density at the reaction center and influencing the stability of intermediates.[1]

-

Methyl Group (-CH₃): Located at the C2 (ortho) position, the methyl group is a classic electron-donating group (EDG). It exerts its influence through two primary mechanisms:

-

Inductive Effect (+I): The methyl group is less electronegative than the sp² carbon of the benzene ring, leading it to "push" electron density through the σ-bond, enriching the ring.[2][3]

-

Hyperconjugation: This involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the aromatic ring. This effect also increases electron density, particularly at the ortho and para positions relative to the methyl group.[4]

-

-

Benzyl Group (-CH₂-Ph): Situated at the C4 (para) position, the benzyl group's electronic influence is more nuanced. It consists of a methylene (-CH₂-) spacer and a phenyl ring.

-

The methylene spacer acts as a weak +I electron-donating group, insulating the phenolic ring from the direct electronic effects of its attached phenyl ring.

-

While a phenyl ring can be electron-withdrawing, its effect is significantly dampened by the methylene bridge. Therefore, the benzyl group as a whole is considered weakly electron-donating.

-

The cumulative result is a phenol ring that is significantly more electron-rich than unsubstituted phenol, which has profound implications for its reactivity.

Steric Effects: The Three-Dimensional Landscape

Steric effects arise from the spatial bulk of substituents, which can hinder the approach of reagents or influence molecular conformation and solvation.[5]

-

Ortho-Methyl Group: The primary source of steric hindrance in the molecule is the methyl group at the C2 position. Its proximity to the hydroxyl group can:

-

Hinder the approach of reagents to the phenolic oxygen and the C3 position of the ring.

-

Impede the solvation of the corresponding phenoxide anion, which can affect acidity. This is a component of the well-documented "ortho effect."[1]

-

-

Para-Benzyl Group: While the benzyl group is substantially bulkier than the methyl group, its placement at the para position means it does not directly crowd the phenolic hydroxyl group.[6] Its main steric contribution is to the overall size of the molecule, which can influence interactions in a biological active site or affect crystal packing, but it has a minimal direct impact on reactions at the hydroxyl group or the adjacent ring positions.

Quantifying Substituent Effects: Hammett and Taft Parameters

Linear free-energy relationships (LFERs) provide a quantitative framework for understanding substituent effects. The Hammett and Taft equations are indispensable tools in this regard.[7][8]

The Hammett equation, log(K/K₀) = ρσ, relates the equilibrium constant (K) or rate constant of a reaction for a substituted aromatic compound to that of the unsubstituted parent (K₀).[9] The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these effects.[7]

The Taft equation, log(k/k₀) = ρσ + δEₛ, extends this concept to aliphatic systems and, crucially, separates polar (σ*) and steric (Eₛ) effects, making it highly relevant for analyzing ortho-substituted systems.[10]

Table 1: Relevant Hammett and Taft Substituent Constants

| Substituent | Position | Hammett σ | Taft Polar (σ*) | Taft Steric (Eₛ) |

| -CH₃ (Methyl) | para | -0.17 | 0.00 | 0.00 (Reference) |

| -CH₃ (Methyl) | meta | -0.07 | 0.00 | 0.00 (Reference) |

| -CH₂Ph (Benzyl) | para | -0.08 | +0.215 | -0.38 |

Data compiled from various sources. σ values reflect the electronic effect at different positions, while σ and Eₛ are intrinsic properties of the group.*[10][11]

The negative Hammett σ values for both groups in the para position confirm their electron-donating character via resonance and induction. The Taft steric parameter (Eₛ) for the benzyl group (-0.38) quantifies its moderate steric bulk.[11]

Impact on Physicochemical Properties and Reactivity

The interplay of these electronic and steric factors directly governs the key chemical properties of 4-benzyl-2-methylphenol.

Acidity (pKa)

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-donating groups destabilize the phenoxide ion by intensifying the negative charge on the oxygen atom, making the phenol less acidic (higher pKa).[2][4]

-

Electronic Influence: Both the methyl and benzyl groups are electron-donating, pushing electron density towards the hydroxyl group. This destabilizes the resulting phenoxide ion after deprotonation, shifting the equilibrium towards the undissociated phenol.[12]

-

Steric Influence: The ortho-methyl group can sterically hinder the solvation of the phenoxide ion by water molecules. Proper solvation is a key stabilizing factor, so this hindrance further destabilizes the anion.

Reactivity in Electrophilic Aromatic Substitution (EAS)

EAS reactions, such as halogenation, nitration, and Friedel-Crafts alkylation, involve an electrophile attacking the electron-rich benzene ring.[13][14] The rate and regioselectivity of this attack are controlled by the substituents.

-

Activation: The hydroxyl group is a powerful activating group, and the methyl and benzyl groups are also activators.[13] Therefore, the ring of 4-benzyl-2-methylphenol is highly activated towards EAS, reacting much more readily than benzene itself.

-

Regioselectivity (Directing Effects): All three substituents (-OH, -CH₃, -CH₂Ph) are ortho, para directors.[15][16] The directing power follows the order of their activating strength: -OH >> -CH₃ > -CH₂Ph. The final position of substitution is a consensus of these directing effects, tempered by steric hindrance.

Let's analyze the available positions on the ring (numbered relative to -OH at C1):

-

C2: Blocked by the methyl group.

-

C3: Ortho to the benzyl group, meta to the -OH and methyl groups. Weakly activated.

-

C4: Blocked by the benzyl group.

-

C5: Meta to the -OH and benzyl groups, para to the methyl group. Moderately activated.

-

C6: Ortho to the -OH group, meta to the benzyl group. Highly activated electronically, but sterically hindered by the adjacent C1-OH and C2-CH₃ groups.

Prediction: The C6 position is the most electronically activated due to the powerful directing effect of the hydroxyl group. However, it is also the most sterically hindered. The C5 position is less electronically activated but also less hindered. Therefore, electrophilic aromatic substitution will likely yield a mixture of products, with the major product depending on the steric demands of the incoming electrophile. For smaller electrophiles, substitution at C6 may be favored, while larger electrophiles will preferentially attack at C5.

Caption: Directing effects for electrophilic aromatic substitution.

Experimental & Computational Protocols

To validate these theoretical predictions, a combination of experimental and computational methods must be employed.

Protocol: Spectrometric pKa Determination

This protocol uses UV-Vis spectrophotometry to determine the pKa by measuring the absorbance change as the phenol (ArOH) is converted to its phenoxide (ArO⁻) form across a range of pH values.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4-benzyl-2-methylphenol in a suitable organic solvent (e.g., acetonitrile or DMSO) to ensure solubility.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning the expected pKa of the analyte (e.g., from pH 8 to 12).

-

Sample Preparation: For each pH buffer, prepare a cuvette containing the buffer and add a small, constant aliquot of the stock solution. The final concentration should be low enough to obey the Beer-Lambert law.

-

Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 230-350 nm) for each sample at a constant temperature (25 °C). The phenoxide ion typically has a distinct, red-shifted absorbance maximum compared to the neutral phenol.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance for the phenoxide species (λ_max).

-

Plot the absorbance at λ_max versus the pH of the buffer solutions.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pKa is the pH value at the inflection point of the curve, where [ArOH] = [ArO⁻].[17]

-

Protocol: Computational Chemistry Analysis via DFT

Density Functional Theory (DFT) is a powerful computational method for modeling molecular structure and electronic properties.[18]

Caption: Standard workflow for DFT analysis of molecular properties.

Methodology:

-

Structure Optimization: The 3D coordinates of 4-benzyl-2-methylphenol are optimized to find the lowest energy conformation using a functional like B3LYP with a basis set such as 6-31G(d).[18]

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to verify that it is a true energy minimum (i.e., has no imaginary frequencies).[18]

-

Property Calculation: A single-point energy calculation is then performed to derive key electronic properties:

-

Molecular Electrostatic Potential (MEP) Map: Visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The area around the phenolic oxygen and the ortho/para positions of the ring will show high negative potential.

-

Natural Bond Orbital (NBO) Analysis: Quantifies the charge on each atom, providing numerical evidence for the electron-donating effects of the methyl and benzyl groups.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) indicates the most likely sites for electrophilic attack. For this molecule, the HOMO will show large lobes over the aromatic ring, particularly at the positions ortho and para to the hydroxyl group.[18]

-

Conclusion and Outlook

The chemical personality of 4-benzyl-2-methylphenol is a direct consequence of the cooperative and, at times, competing electronic and steric effects of its substituents. The electron-donating methyl and benzyl groups activate the ring and decrease the acidity of the phenol. Simultaneously, the ortho-methyl group provides significant steric shielding around the hydroxyl functionality, influencing its reactivity and the regioselectivity of electrophilic aromatic substitution.

For drug development professionals, this understanding is critical. The decreased acidity can alter a drug candidate's solubility and pharmacokinetic profile, while the modulated reactivity and steric bulk can fine-tune its binding affinity and selectivity for a biological target. By applying the analytical and computational protocols outlined herein, researchers can rationally design and synthesize novel phenolic derivatives with precisely controlled properties, accelerating the discovery of new therapeutic agents.

References

-

Quora. (2022, January 21). What is the effect of the CH3 group on the acidity of phenol? Available at: [Link]

-

Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Available at: [Link]

-

Wright, J. S., Carpenter, D. J., Gothe, S. A., & Schiesser, C. H. (1997). A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. Journal of the American Chemical Society, 119(18), 4245–4252. Available at: [Link]

-

Brinck, T., Murray, J. S., & Politzer, P. (1993). Computational Analysis of Substituent Effects in Para-Substituted Phenoxide Ions. The Journal of Physical Chemistry, 97(23), 6240–6244. Available at: [Link]

-

Siodla, T., & Krygowski, T. M. (2017). How OH and O– groups affect electronic structure of meta-substituted and para-substituted phenols and phenolates. Structural Chemistry, 28(4), 1145–1156. Available at: [Link]

-

Galabov, B., Nikolova, V., & Ilieva, S. (2001). Predicting the Acidities of Substituted Phenols Using Electrostatic Potential at Nuclei. The Journal of Physical Chemistry A, 105(48), 10921–10927. Available at: [Link]

-

Wright, J. S., Johnson, E. R., & DiLabio, G. A. (2008). Computational modeling of substituent effects on phenol toxicity. Journal of Molecular Structure: THEOCHEM, 857(1-3), 84-89. Available at: [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

-

Quora. (2021, March 18). Why are phenols ortho-para directing? Available at: [Link]

-

Lunder, M., & Chow, C. (2013). Theoretical Hammett Plot for the Gas-Phase Ionization of Benzoic Acid versus Phenol: A Computational Chemistry Lab Exercise. Journal of Chemical Education, 90(6), 783–786. Available at: [Link]

-

University of Wisconsin-Platteville. (n.d.). Unit 4: Free Energy Relationships. Available at: [Link]

-

JoVE. (2025, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups. Available at: [Link]

-

ResearchGate. (n.d.). Plot of log γ vs. Hammett σ for phenols. Available at: [Link]

-

Chemistry Stack Exchange. (2014, November 6). Acidity of substituted phenols. Available at: [Link]

-

Vaia. (n.d.). Would you expect p-methyl phenol to be more acidic or less acidic than unsubstituted phenol? Explain. Available at: [Link]

-

NPTEL. (n.d.). Lecture 18 - LFER for Sterics: The Taft Parameters. Available at: [Link]

-

University of Washington. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Available at: [Link]

-

Wikipedia. (n.d.). Taft equation. Available at: [Link]

-

Scribd. (n.d.). Taft Equation: Steric and Polar Effects. Available at: [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

-

University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Available at: [Link]

-

Aktaş, A. H., Şanlı, N., & Pekcan, G. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(2), 197-206. Available at: [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

-

Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. quora.com [quora.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 8. Taft equation - Wikipedia [en.wikipedia.org]

- 9. web.viu.ca [web.viu.ca]

- 10. scribd.com [scribd.com]

- 11. elearn.psgcas.ac.in [elearn.psgcas.ac.in]

- 12. vaia.com [vaia.com]

- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jove.com [jove.com]

- 17. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Literature Review and Technical Guide: Synthesis, Applications, and Biological Activity of 4-Benzyl-2-methylphenol Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of bridging the gap between fundamental organic synthesis and scalable industrial application. 4-Benzyl-2-methylphenol (also known as 4-benzyl-o-cresol, CAS: 5415-04-3) represents a highly versatile, sterically hindered phenolic building block. Characterized by its dual functional handles—a radical-scavenging hydroxyl group and a lipophilic benzyl moiety—this compound and its derivatives are critical in the formulation of advanced polymer stabilizers, triarylphosphite antioxidants, and biologically active antimicrobial agents.

This whitepaper synthesizes the current literature surrounding the mechanistic chemistry of 4-benzyl-2-methylphenol, explores its downstream applications, and provides self-validating experimental protocols designed for high-yield, regioselective synthesis.

Physicochemical Profiling

Understanding the physicochemical baseline of 4-benzyl-2-methylphenol is essential for predicting its behavior in both phase-transfer catalysis and biological lipid bilayers. The high LogP value indicates strong lipophilicity, which is highly advantageous for permeating bacterial cell walls or integrating into non-polar polymer matrices[1].

Table 1: Key Physicochemical Properties of 4-Benzyl-2-methylphenol

| Property | Value | Scientific Implication |

| CAS Number | 5415-04-3 | Standardized chemical identification. |

| Molecular Formula | C₁₄H₁₄O | Contains both aromatic and aliphatic characteristics. |

| Molar Mass | 198.26 g/mol | Optimal size for secondary antioxidant derivatives. |

| Boiling Point | 331.3 °C (at 760 mmHg) | High thermal stability; requires vacuum distillation for purification. |

| Density | 1.08 g/cm³ | Slightly denser than water; relevant for liquid-liquid extractions. |

| LogP | 3.29 | Highly lipophilic; excellent membrane permeability. |

| Flash Point | 157.9 °C | Safe handling profile for high-temperature industrial scaling. |

Data aggregated from standardized chemical databases[1].

Mechanistic Chemistry: Regioselective Synthesis Pathways

The primary industrial route to 4-benzyl-2-methylphenol is the Friedel-Crafts alkylation of o-cresol using benzyl alcohol or benzyl chloride.

Causality in Regioselectivity

The hydroxyl (-OH) group on the o-cresol ring is a strongly activating, ortho/para-directing group. However, the 2-position is already occupied by a methyl group, leaving the 4- (para) and 6- (ortho) positions available for electrophilic attack. The bulky nature of the benzyl carbocation electrophile experiences severe steric hindrance at the 6-position due to the adjacent hydroxyl group. Consequently, the 4-position is both kinetically and thermodynamically favored, yielding 4-benzyl-2-methylphenol as the major product, while 6-benzyl-2-methylphenol and 4,6-dibenzyl-2-methylphenol emerge only as minor byproducts[2][3].

To further suppress poly-alkylation, modern synthesis relies on precise stoichiometric control and phase-transfer catalysis (PTC)[4].

Fig 1. Regioselective Friedel-Crafts benzylation of o-cresol favoring the para-substituted product.

Industrial & Biological Applications

Polymer Stabilizers (Barium Alkyl Phenates)

In materials science, derivatives of 4-benzyl-o-cresol are heavily utilized to synthesize barium alkyl phenates . These complexes serve as homogeneous liquid stabilizers for rigid polyvinyl chloride (PVC) resins. By neutralizing the HCl generated during the thermal degradation of PVC, these phenates prevent catastrophic polymer chain unzipping and discoloration during high-temperature extrusion[5].

Triarylphosphite Antioxidants

4-Benzyl-2-methylphenol is a critical precursor for synthesizing complex triarylphosphites (e.g., Phosphorous acid--4-benzyl-2-methylphenol (1/3)). These molecules function as secondary antioxidants in polyolefins. They reduce hydroperoxides (ROOH)—which are formed during polymer oxidation—into harmless alcohols, while the phosphite itself is oxidized to a stable phosphate[6].

Biological Activity: Radical Scavenging & Antimicrobial Properties

From a pharmaceutical perspective, benzylated cresols exhibit potent biological activity. The sterically hindered phenolic hydroxyl group acts as an excellent Hydrogen Atom Transfer (HAT) agent, neutralizing Reactive Oxygen Species (ROS). Furthermore, the lipophilic benzyl tail (LogP 3.29) allows these derivatives to effectively penetrate and disrupt bacterial cell membranes, similar to the mechanism seen in mandelic acid and other phenolic antiseptics[1][4].

Fig 2. Radical scavenging mechanism (HAT) of 4-benzyl-2-methylphenol derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed with built-in validation checkpoints and clear causal explanations for each step.

Protocol A: Catalytic Benzylation of o-Cresol via Brønsted Acid Catalysis

This protocol utilizes 94% H₂SO₄ to drive the benzylation, optimized via mathematical modeling to maximize the yield of the para-substituted product[3][7].

Step 1: Reactor Preparation & Reagent Charging

-

Action: In a 250 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add o-cresol and 94% H₂SO₄ (catalyst amount: ~1-3% by weight of o-cresol). Heat the mixture to 100 °C.

-

Causality: o-Cresol acts as both the reactant and the solvent. Heating to 100 °C provides the activation energy necessary for carbocation formation while remaining below the threshold that triggers thermal rearrangement or degradation.

Step 2: Controlled Electrophile Addition

-

Action: Gradually add benzyl alcohol dropwise over a period of 2 hours, maintaining a strict 6:1 molar ratio of o-cresol to benzyl alcohol.

-

Causality: The massive stoichiometric excess of o-cresol combined with slow addition maintains a low steady-state concentration of the benzyl carbocation. This statistically suppresses successive alkylation events (preventing 4,6-dibenzyl-2-methylphenol formation) and prevents benzyl alcohol self-condensation[7].

Step 3: Maturation and Quenching

-

Action: Stir the reaction for an additional 1 hour at 100 °C. Cool to room temperature, dissolve the mixture in petroleum ether, and neutralize with an aqueous Na₂CO₃ solution.

-

Validation Check 1 (In-Process): TLC analysis (Hexane:EtOAc 9:1) must show the complete disappearance of the benzyl alcohol spot.

-

Causality: Neutralization is absolutely critical. If the H₂SO₄ is not fully quenched, it will catalyze a retro-Friedel-Crafts reaction or induce polymerization during the subsequent high-temperature distillation phase.

Step 4: Purification

-

Action: Wash the organic layer with distilled water, dry over anhydrous MgSO₄, and perform vacuum distillation to remove unreacted o-cresol and solvent.

-

Validation Check 2 (Final): The purified 4-benzyl-2-methylphenol should present as a distinct fraction boiling at approximately 140-150 °C under 0.8 mm Hg vacuum[8].

Sources

- 1. m.molbase.cn [m.molbase.cn]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US4401779A - Homogeneous liquid barium carbonate-barium alkyl phenate-cadmium carboxylate stabilizer systems for rigid polyvinyl chloride resins - Google Patents [patents.google.com]

- 6. EP0000757B1 - Verfahren zur Herstellung von Triarylphosphiten - Google Patents [patents.google.com]

- 7. banglajol.info [banglajol.info]

- 8. electronicsandbooks.com [electronicsandbooks.com]

step-by-step laboratory synthesis protocol for 4-benzyl-2-methylphenol

Application Note: Laboratory Synthesis and Purification Protocol for 4-Benzyl-2-methylphenol

Abstract 4-Benzyl-2-methylphenol (also known as 4-benzyl-o-cresol) is a critical aromatic building block utilized in the development of antioxidants, agrochemicals, and complex pharmaceutical active ingredients. This application note details a highly optimized, regioselective Friedel-Crafts benzylation of 2-methylphenol (o-cresol) using benzyl alcohol. Designed for researchers and drug development professionals, this guide emphasizes the causality behind experimental parameters and establishes a self-validating workflow to ensure high product fidelity.

Mechanistic Rationale & Regioselectivity

The classical Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds on aromatic rings[1]. In this protocol, the synthesis relies on the electrophilic aromatic substitution of o-cresol.

Causality in Experimental Design: The regioselectivity of this reaction is governed by the competing directing effects of the substituents on the phenolic ring. The hydroxyl (-OH) group is a strongly activating, ortho/para-directing group, while the methyl (-CH3) group is weakly activating. Because the -OH group dominates the electronic directing effect, electrophilic attack by the benzyl carbocation occurs primarily at the positions ortho (C6) and para (C4) to the hydroxyl group.

To maximize the yield of the target para-substituted isomer (4-benzyl-2-methylphenol) and suppress the formation of the ortho-isomer (6-benzyl-2-methylphenol) or over-alkylated byproducts, steric hindrance is actively leveraged. By maintaining a controlled stoichiometric deficit of the benzylating agent and utilizing a slow addition rate, the bulky benzyl carbocation is kinetically driven to the less sterically hindered para position. Furthermore, statistical modeling of this reaction indicates that reaction temperature and the molar ratio of o-cresol to benzyl alcohol are the most critical variables for maximizing the yield of the para-benzylated product[2].

Reaction mechanism and regioselectivity of o-cresol benzylation.

Quantitative Reaction Parameters

To establish a self-validating system, precise stoichiometric control is required. Using a Brønsted acid like sulfuric acid (H₂SO₄) with benzyl alcohol is a well-documented, high-yield approach[3]. A 3:1 molar ratio of o-cresol to benzyl alcohol is utilized to suppress dibenzylation.

Table 1: Quantitative Reagent Parameters

| Reagent | Molecular Weight | Equivalents | Amount | Role |

| o-Cresol | 108.14 g/mol | 3.0 | 324.4 g (3.0 mol) | Nucleophile / Solvent |

| Benzyl Alcohol | 108.14 g/mol | 1.0 | 108.1 g (1.0 mol) | Electrophile Source |

| Sulfuric Acid (94%) | 98.08 g/mol | 0.1 | 10.4 g (0.1 mol) | Brønsted Acid Catalyst |

| Petroleum Ether | N/A | - | 500 mL | Extraction Solvent |

Table 2: Expected Isolated Yields (Literature Baseline) The reaction yields a mixture of isomers, predominantly 4-benzyl-2-methylphenol (approx. 30%), alongside minor amounts of 6-benzyl-2-methylphenol (2%) and 4,6-dibenzyl-2-methylphenol (20%)[4].

| Compound | Substitution Pattern | Expected Isolated Yield | Boiling Point (13 mmHg) |

| 4-Benzyl-2-methylphenol | Para to -OH | ~30% | 185 °C |

| 6-Benzyl-2-methylphenol | Ortho to -OH | ~2% | ~160 °C |

| 4,6-Dibenzyl-2-methylphenol | Di-substituted | ~20% | >210 °C |

Step-by-Step Experimental Protocol

Step-by-step experimental workflow for synthesis and purification.

Phase 1: Reaction Setup

-

Apparatus Assembly: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, a thermometer, and a pressure-equalizing dropping funnel. Purge the system with dry Nitrogen (N₂) to prevent oxidative degradation of the phenol at high temperatures.

-

Reagent Charging: Add 324.4 g of o-cresol to the flask. Begin moderate stirring (300 rpm).

-

Catalyst Introduction: Carefully add 10.4 g of 94% H₂SO₄. Caution: Exothermic mixing. Heat the mixture to 120 °C using a thermostatically controlled heating mantle.

Phase 2: Execution & In-Process Validation

-

Electrophile Addition: Load 108.1 g of benzyl alcohol into the dropping funnel. Add the benzyl alcohol dropwise over a strict 2-hour period.

-

Causality: To minimize the self-condensation of benzyl alcohol into dibenzyl ether, the benzyl alcohol must be added gradually to an excess of the phenolic substrate[5]. This maintains a low steady-state concentration of the highly reactive benzyl carbocation.

-

-

Maturation: Once the addition is complete, maintain the reaction at 120 °C for an additional 2 hours.

-

Self-Validation Checkpoint: Pull a 0.1 mL aliquot, quench in 1 mL of saturated NaHCO₃, and extract with ethyl acetate. Run a TLC (Silica gel, 9:1 Hexane:Ethyl Acetate). The reaction is complete when the benzyl alcohol spot (lower Rf) is entirely consumed, and a distinct new product spot (higher Rf than o-cresol due to the lipophilic benzyl group) dominates.

Phase 3: Quench & Workup

-

Thermal Quench: Remove the heat source and allow the reaction mass to cool to 50 °C.

-

Neutralization: Dissolve the crude mixture in 500 mL of petroleum ether. Transfer to a separatory funnel and wash with 200 mL of distilled water, followed by 200 mL of saturated aqueous NaHCO₃.

-

Causality: Neutralizing the H₂SO₄ catalyst is critical. If left acidic during subsequent distillation, the catalyst will trigger retro-Friedel-Crafts dealkylation, destroying the product yield.

-

-

Phase Separation: Wash the organic layer with 200 mL of brine, separate, and dry over anhydrous MgSO₄. Filter the drying agent.

Phase 4: Purification

-

Solvent Removal: Evaporate the petroleum ether using a rotary evaporator at atmospheric pressure.

-

Excess Reactant Recovery: Transfer the crude oil to a vacuum distillation setup. Distill off the unreacted o-cresol at a moderate vacuum (bp ~75 °C at 10 mmHg).

-

Product Isolation: Increase the vacuum and carefully fractionate the remaining residue. Fractional vacuum distillation is used to isolate 4-benzyl-2-methylphenol (bp 185 °C at 13 mmHg, mp 49 °C)[6]. The minor ortho-isomer will elute slightly earlier, while the heavy dibenzylated products will remain in the distillation pot.

Analytical Validation (Self-Validating System)

To ensure the integrity of the isolated 4-benzyl-2-methylphenol, the following analytical validations must be performed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The isolated fraction must show a single major peak (>95% purity by FID). The mass spectrum should exhibit a molecular ion peak at m/z 198, with a prominent tropylium ion fragment at m/z 91 (characteristic of the benzyl cleavage).

-

¹H-NMR (CDCl₃, 400 MHz): The spectrum must confirm the regiochemistry. The methyl group will appear as a singlet near 2.2 ppm. The benzylic methylene (-CH₂-) protons will appear as a sharp singlet near 3.9 ppm. Crucially, the aromatic region must display the splitting pattern indicative of a 1,2,4-trisubstituted benzene ring (an ortho-coupled doublet, a meta-coupled doublet, and a doublet of doublets), proving substitution occurred at the para position relative to the -OH group.

Sources

Application Notes and Protocols for the Catalytic Benzylation of 2-Methylphenol

Abstract

The benzylation of 2-methylphenol (o-cresol) is a pivotal transformation in synthetic chemistry, yielding valuable intermediates for pharmaceuticals, antioxidants, and specialty polymers. The critical challenge in this synthesis lies in controlling the regioselectivity, directing the reaction towards either O-benzylation (ether formation) or C-benzylation (alkylation of the aromatic ring). This guide provides a comprehensive overview of catalytic methodologies, offering detailed protocols and field-proven insights for researchers and process development professionals. We will explore phase-transfer catalysis as a robust method for selective O-alkylation and delve into heterogeneous systems, such as metal oxides and zeolites, for targeted C-alkylation via Friedel-Crafts type reactions. Advanced palladium-catalyzed methods for neutral O-benzylation are also discussed. Each section elucidates the underlying mechanism, explains the rationale behind experimental choices, and presents validated, step-by-step protocols.

Introduction: The Regioselectivity Challenge

2-Methylphenol possesses two primary nucleophilic sites: the phenolic oxygen and the electron-rich aromatic ring at the positions ortho and para to the hydroxyl group. The choice of catalyst and reaction conditions is paramount as it dictates which site preferentially attacks the electrophilic benzyl source.

-